Spiro[2.5]octane-4,6-dione
Overview
Description
Spiro[2.5]octane-4,6-dione is a chemical compound with the molecular formula C8H10O2 . It is also known as 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione .
Molecular Structure Analysis
The molecular structure of this compound consists of two rings sharing the same atom . The InChI code for this compound is 1S/C8H10O2/c9-6-1-2-8(3-4-8)7(10)5-6/h1-5H2 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 138.17 . It is a solid at room temperature and should be stored in a refrigerator . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Scientific Research Applications
Synthetic Chemistry Applications
Spiro compounds, such as Spiro[2.5]octane-4,6-dione, are crucial in synthetic chemistry for constructing complex molecular architectures. Jin et al. (2015) developed a general synthetic route to Spiro[2.5]octane-5,7-dione, demonstrating a protocol that avoids column chromatography, facilitating scale-up due to its efficiency under mild conditions (Jin et al., 2015). Additionally, Tsuno et al. (2006) explored the α-oxo ketenes from Spiro[2.5]octane derivatives for reactions with Schiff bases, yielding spiro compounds that integrate β-lactam and 1,3-dioxolan-4-one, highlighting the versatility of these spirocyclic structures in synthetic organic chemistry (Tsuno et al., 2006).
Materials Science
In the realm of materials science, the structural uniqueness of this compound derivatives contributes to the development of novel materials. Kumar et al. (2011) investigated partially aliphatic polyimides containing alicyclic dianhydride and aromatic diamine units, revealing that these materials exhibit improved solubility, thermal properties, and transparency, attributed to the rigidity and bulkiness introduced by the spiro structure (Kumar et al., 2011).
Pharmaceutical Research
While specifically excluding drug use, dosage, and side effects, it's worth noting that the structural frameworks of Spiro[2.5]octane derivatives are of interest in pharmaceutical research for their potential as scaffolds in drug development. The diversity of spiro compounds and their synthetic accessibility suggest their utility in designing novel therapeutic agents, although direct applications in this response are constrained by the specified exclusions.
Advanced Synthesis Techniques
Advanced synthesis techniques for spiro compounds, such as those described by Han et al. (2011), showcase the potential of this compound derivatives in chiral ligand development. These methods, including bioreduction and Dieckmann cyclization, underscore the strategic importance of spiro structures in asymmetric synthesis and chiral chemistry (Han et al., 2011).
Safety and Hazards
Future Directions
While specific future directions for Spiro[2.5]octane-4,6-dione are not mentioned in the available resources, spirocyclic compounds in general have seen a dramatic increase in attention in recent years due to their promising biological activity . They are considered important structures for applications in medicinal chemistry, as intermediates or final products in total synthesis, and as model compounds for the development of enantioselective catalytic methodologies .
Mechanism of Action
Mode of Action
It is known that the compound is involved in the synthesis of various spirocyclic compounds . These compounds are known for their high reactivity, which is attributed to their strong ring strain .
Biochemical Pathways
It is used in the synthesis of various spirocyclic compounds, which are known to be involved in a variety of biochemical pathways .
Result of Action
It is known that the compound is involved in the synthesis of various spirocyclic compounds, which are known to have a variety of effects in biological systems .
Action Environment
It is known that the compound is stable under normal storage conditions .
Properties
IUPAC Name |
spiro[2.5]octane-6,8-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-6-1-2-8(3-4-8)7(10)5-6/h1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSNPBIXAFEBRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2)C(=O)CC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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